molecular formula C16H18FIN4O2 B12341233 N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide

N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12341233
M. Wt: 444.24 g/mol
InChI Key: MQTXUXDTYGFMEY-DJKKODMXSA-N
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Description

N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro-iodophenyl group, and a diazinan ring. Its molecular formula is C14H15FIN5O2, and it has a molecular weight of 447.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C16H18FIN4O2

Molecular Weight

444.24 g/mol

IUPAC Name

N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H18FIN4O2/c1-20(2)9-19-14-8-15(23)21(11-4-5-11)16(24)22(14)13-6-3-10(18)7-12(13)17/h3,6-7,9,11,14H,4-5,8H2,1-2H3/b19-9+

InChI Key

MQTXUXDTYGFMEY-DJKKODMXSA-N

Isomeric SMILES

CN(C)/C=N/C1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3

Canonical SMILES

CN(C)C=NC1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3

Origin of Product

United States

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